1-(2-Benzylphenoxy)propan-2-ol

Pharmaceutical Intermediate Safety Genotoxic Impurity Control ICH M7 Compliance

Synthesis of benproperine via the 2-chloropropyl ether intermediate introduces Class 3 genotoxic impurity risk (ICH M7(R1)), requiring 9.5 µg/g residue control and specialized GC-MS workflows. 1-(2-Benzylphenoxy)propan-2-ol (CAS 5029-76-5) eliminates this liability. • Non-genotoxic penultimate intermediate for benproperine phosphate • Green synthesis: 100% yield, propylene oxide route, no chlorinated reagents • Dual-use: Benproperine Impurity 3 reference standard (≥95% HPLC) for QC method validation • Enables enantioselective (R)- and (S)-benproperine synthesis via chiral alcohol node

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 5029-76-5
Cat. No. B1266699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Benzylphenoxy)propan-2-ol
CAS5029-76-5
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1CC2=CC=CC=C2)O
InChIInChI=1S/C16H18O2/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3
InChIKeyLHJUTIWDMKWNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Benzylphenoxy)propan-2-ol: Key Benproperine Intermediate


1-(2-Benzylphenoxy)propan-2-ol (CAS 5029-76-5) is an aromatic ether alcohol with the formula C₁₆H₁₈O₂, functioning as an indispensable pharmacopeial intermediate exclusively dedicated to the production of benproperine phosphate, a peripherally acting, non-opioid antitussive agent. This compound is chemically defined as Benproperine Impurity 3 and serves as the critical chiral alcohol node in enantioselective synthetic routes [1]. Its physicochemical profile—predicted logP 3.49, boiling point 373.9 °C, and hydrogen-bond donor capacity—differs categorically from halogenated or sulfonated intermediates encountered in the same pathway, which dictate divergent impurity control strategies .

1-(2-Benzylphenoxy)propan-2-ol: Irreplaceable in API Synthesis


The benproperine synthetic tree contains at least two chemically distinct intermediate classes—the alcohol (1-(2-benzylphenoxy)propan-2-ol) and the corresponding 2-chloropropyl ether [1]. These two intermediates are not functionally interchangeable. The chlorinated analog has been definitively classified as a Class 3 potential genotoxic impurity per ICH M7(R1) guidelines, with three independent (Q)SAR platforms (Toxtree, Derek Nexus, Sarah Nexus) returning positive mutagenicity alerts [1]. Regulatory submissions require rigorous control of this chloride intermediate to a residue limit of 9.5 µg/g, introducing analytical burden and batch rejection risk [2]. Substituting the alcohol intermediate for the chloride is not a trivial solvent swap—it is a fundamental process decision that determines genotoxic impurity liability, purification workflow, and pharmacopeial compliance status. Procurement without this distinction risks selecting an intermediate that carries inherent genotoxic hazard, disqualifying the material for pharmaceutical intermediate use without extensive additional testing.

1-(2-Benzylphenoxy)propan-2-ol: Differentiation Evidence


Genotoxic Impurity Avoidance vs. Chloride Intermediate

The 2-chloropropyl ether intermediate (1-benzyl-2-(2-chloropropoxy)benzene) in the benproperine synthesis pathway is flagged as genotoxic by three independent (Q)SAR platforms: Toxtree v3.1.0.1851, Derek Nexus 6.2.1, and Sarah Nexus 3.2.1. All platforms returned positive alerts for mutagenicity based on the chloro-alkane structural alert, classifying it as a Class 3 potential genotoxic impurity under ICH M7(R1) [1]. In contrast, 1-(2-benzylphenoxy)propan-2-ol lacks the chloro-alkane alert and is not classified as a genotoxic impurity, eliminating the 9.5 µg·g⁻¹ residue control threshold required for the chloride analog [1].

Pharmaceutical Intermediate Safety Genotoxic Impurity Control ICH M7 Compliance

Green Synthesis Yield Advantage

In the green synthesis patent CN108752290A (Example 2), 1-(2-benzylphenoxy)propan-2-ol is produced from o-benzylphenol and propylene oxide under aqueous NaOH at 65–100 °C with a reported isolated yield of 100% (23.5 g from 18.9 g o-benzylphenol at 103 mmol scale) [1]. This contrasts with traditional routes that proceed via the 2-chloropropyl ether intermediate, where yields are typically lower and the reaction generates halogenated byproducts requiring extensive purification [2]. The alcohol-mediated green route eliminates chlorinated reagents, simplifies work-up, and achieves quantitative conversion.

Green Chemistry Process Yield Optimization Benproperine Manufacturing

Chiral Integrity in Enantioselective Synthesis

The published enantioselective route to benproperine phosphate uses (S)-(+)-epichlorohydrin as chiral pool starting material to generate (R)-1-(2-benzylphenoxy)propan-2-ol with complete stereochemical fidelity, which is then converted to either (R)-(+)- or (S)-(−)-benproperine via tosylation and stereospecific SN2 reactions [1]. This chiral alcohol intermediate directly controls the enantiomeric configuration of the final API, a critical quality attribute given that the racemate, (R)-, and (S)-enantiomers exhibit distinct ED₅₀ values in antitussive efficacy: (±)-benproperine phosphate ED₅₀ = 11.9 mg/kg (5-min cough count), (R)-(+) enantiomer ED₅₀ = 13.5 mg/kg, and (S)-(−) enantiomer ED₅₀ = 19.2 mg/kg [2]. Generic alcohol intermediates of different structure cannot provide this stereochemical gateway.

Chiral Synthesis Enantiomeric Purity Antitussive Drug Development

Dual Role as Pharmacopeial Impurity Standard

1-(2-Benzylphenoxy)propan-2-ol is explicitly listed as Benproperine Impurity 3 in pharmacopeial impurity reference standard catalogs and is commercially supplied at certified purity (typically 95% HPLC or higher) for use in ANDA/DMF submissions, method validation, and stability studies [1]. This regulatory recognition creates a distinct procurement identity: it is not merely a synthetic intermediate but also an impurity reference standard. Other benproperine synthetic intermediates—such as the tosylate or chloride intermediates—are not simultaneously cataloged as pharmacopeial impurity reference standards in the same manner, limiting their dual-purpose utility in both synthesis and regulatory analytical workflows.

Pharmaceutical Reference Standards Pharmacopeial Impurity Profiling Quality Control and ANDA Submissions

Physicochemical Profile vs. Halogenated Intermediates

1-(2-Benzylphenoxy)propan-2-ol possesses a free secondary hydroxyl group (H-bond donor count = 1, acceptor count = 2, polar surface area = 29 Ų) that permits direct conversion to the tosylate leaving group under mild conditions, enabling stereospecific SN2 displacement with piperidine [1]. In contrast, the chlorinated intermediate (Mw 260.76 g/mol, C₁₆H₁₇ClO) has the leaving group pre-installed but carries the genotoxic liability described in Evidence Item 3.1. The alcohol intermediate's predicted logP of 3.49 and boiling point of 373.9 °C also differ meaningfully from the chloride analog, impacting solvent extraction behavior and distillation parameters during scale-up .

Intermediate Selection Physicochemical Properties Process Scale-Up Feasibility

1-(2-Benzylphenoxy)propan-2-ol: Application Scenarios


Regulatory-Compliant API Synthesis with Low Genotoxic Risk

Pharmaceutical manufacturers can use 1-(2-benzylphenoxy)propan-2-ol as the penultimate intermediate to substantially reduce batch-level genotoxic impurity control burden. By employing this alcohol intermediate in place of the 2-chloropropyl ether, the process avoids the Class 3 genotoxic impurity classification [1], eliminating the need to control chloride residue to 9.5 µg·g⁻¹ and the associated GC-MS analytical workflow described in the literature [1]. The green synthesis route (CN108752290A) delivers 100% yield from o-benzylphenol and propylene oxide at 65–100 °C under aqueous NaOH [2], providing a scalable, high-yield process that aligns with ICH M7(R1) impurity control strategies and facilitates ANDA regulatory submissions.

Enantioselective Synthesis for Specialized Cough Therapy

Enantiopure (R)-1-(2-benzylphenoxy)propan-2-ol, prepared from (S)-(+)-epichlorohydrin and o-benzylphenol, serves as the stereo-defining intermediate for producing (R)-(+)- and (S)-(−)-benproperine phosphate enantiomers [1]. Given that the racemate and enantiomers demonstrate different antitussive ED₅₀ values—(±)-benproperine phosphate at 11.9 mg/kg, (R)-(+) at 13.5 mg/kg, and (S)-(−) at 19.2 mg/kg for 5-min cough count in guinea pigs challenged with 0.35 mol/L citric acid [2]—this chiral intermediate enables research into enantiomer-specific pharmacology and potential development of an enantiopure API product with the racemate's superior antitussive activity profile, distinct from the less potent (S)-enantiomer.

Impurity Reference Standard for Quality Control

1-(2-Benzylphenoxy)propan-2-ol is commercially designated as Benproperine Impurity 3 and supplied as a certified reference standard (≥95% HPLC purity) for use in pharmaceutical quality control, method validation, and stability studies [1]. QC laboratories procuring this compound as a reference standard can simultaneously leverage it as an authentic impurity marker for HPLC/GC-MS assay development, a retention-time calibrant, and a spike/recovery standard for impurity profiling—a dual-utility procurement value that other benproperine intermediates (tosylate, chloride ether) do not reliably provide under a single CAS identity [1].

Green Chemistry Process for Intermediate Scale-Up

The alcohol intermediate's green synthesis route (CN108752290A) eliminates chlorinated reagents entirely—substituting propylene oxide for 1,2-dichloropropane—achieving quantitative 100% yield, avoiding sulfur dioxide/hydrogen chloride/pyridine byproducts, and reducing environmental burden [1]. Process development teams can leverage 1-(2-benzylphenoxy)propan-2-ol's free hydroxyl functionality (H-bond donor count = 1, PSA = 29 Ų) for multiple downstream derivatization options (tosylation, mesylation, direct nucleophilic displacement), enabling flexible optimization of the final piperidine coupling step with >90% efficiency in subsequent chlorination when desired [1][2].

Technical Documentation Hub

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